![molecular formula C16H15FN4O3 B5503515 7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound under investigation belongs to the class of spirocyclic compounds, which are notable for their diverse range of biological activities and chemical properties. These compounds have been studied for various applications due to their unique structural features.

Synthesis Analysis

Spirocyclic compounds like the one are typically synthesized through reactions that allow for the formation of the spiro linkage, connecting two cyclic structures. The synthesis approaches vary but often involve key steps like cyclization reactions, ring closure, and functional group transformations. For instance, the synthesis of similar spiro compounds has been reported using Mn(III)-based oxidation and other cyclization techniques, demonstrating the complex nature of synthesizing these structures (Huynh, Nguyen, & Nishino, 2017).

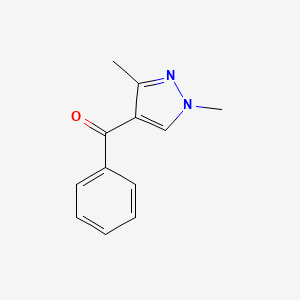

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their two cyclic systems connected through a single spiro atom. X-ray diffraction studies provide information on the crystal class, space group, and molecular conformations, such as the planar, envelope, or chair conformations, which are crucial for understanding the compound's chemical behavior and interactions (Manjunath et al., 2011).

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Applications

The synthesis of spiro compounds, including diazaspiro[4.4]nonane derivatives, has been explored for their potent antibacterial and antimicrobial properties. For instance, a study by Culbertson et al. (1990) developed fluoroquinolone antibacterials with substitutions at the 7-position, showing significant Gram-positive and Gram-negative activity, illustrating the potential of these compounds in developing new antibacterial agents (Culbertson, Sánchez, Gambino, & Sesnie, 1990). Similarly, Krolenko et al. (2016) synthesized substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids, demonstrating their ability to inhibit the growth of Candida albicans and other Gram-positive microorganisms (Krolenko, Vlasov, Vlasova, & Zhuravel, 2016).

Hypoglycemic Activity

The compound and its structural relatives have also been investigated for their hypoglycemic potential. A study by Iqbal et al. (2012) on spiroimidazolidine-2,4-diones revealed significant hypoglycemic activity in male albino rats, showcasing the therapeutic potential of these compounds in diabetes management (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).

Synthesis of Heterocyclic Compounds

Further, the structural framework of diazaspiro[4.4]nonane derivatives serves as a scaffold for the synthesis of various heterocyclic compounds. Huynh, Nguyen, and Nishino (2017) reported a Mn(III)-based synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the utility of these compounds in constructing complex molecular architectures with potential medicinal applications (Huynh, Nguyen, & Nishino, 2017).

Anticancer Activity

Anticancer activity is another significant area of application. Aremu et al. (2017) synthesized a range of pyrimidine diones, testing them for their antibacterial and anticancer activity. Their findings highlighted the potent anticancer properties of these compounds, suggesting their relevance in developing new therapeutic agents (Aremu, Gopaul, Kadam, Singh, Mocktar, Singh, & Koorbanally, 2017).

Mecanismo De Acción

Direcciones Futuras

Given the wide range of bioactivity exhibited by imidazo[1,2-a]pyridines, there is significant interest in further exploring this class of compounds for potential therapeutic applications. Future research may focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects .

Propiedades

IUPAC Name |

7-(3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O3/c1-9-2-3-10-18-12(13(17)21(10)7-9)14(23)20-5-4-16(8-20)6-11(22)19-15(16)24/h2-3,7H,4-6,8H2,1H3,(H,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMPCPOOQIZNGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2F)C(=O)N3CCC4(C3)CC(=O)NC4=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)